

Technical Support Center: Troubleshooting IMGC936-Related Toxicities in Preclinical Models

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Compound of Interest

Compound Name: CI-936

Cat. No.: B1248023

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering toxicities associated with the antibody-drug conjugate (ADC) IMGC936 in preclinical models. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hematological Toxicities

Question 1: We are observing a significant decrease in platelet and neutrophil counts in our cynomolgus monkey study with IMGC936. Is this an expected finding?

Answer: Yes, hematological toxicities, particularly thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), are known class effects for antibody-drug conjugates utilizing maytansinoid payloads like DM4, which is part of IMGC936.[1][2] The cytotoxic payload can affect rapidly dividing hematopoietic stem and progenitor cells in the bone marrow, leading to decreased production of mature blood cells. Preclinical studies with other maytansinoid ADCs have shown similar effects.[1] While specific data for IMGC936 is not publicly detailed, the observed toxicities are consistent with the payload's mechanism of action.[3][4][5][6]

Troubleshooting:

- **Confirm Baseline Values:** Ensure that the observed decreases are significant relative to pre-dose baseline values for each animal. Refer to established reference ranges for cynomolgus monkeys.
- **Monitor Trends:** Track the nadir (lowest point) and recovery of platelet and neutrophil counts over the dosing cycle. These toxicities are often reversible.
- **Dose Correlation:** Evaluate if the severity of hematological toxicity correlates with the administered dose of IMG936.
- **Histopathology:** At the terminal endpoint, bone marrow evaluation can confirm hypocellularity and effects on hematopoietic precursors.

Data Presentation: Representative Hematological Parameters in Cynomolgus Monkeys

Parameter	Representative Baseline Range	Potential IMG936-Induced Change
Platelets (x10 ³ /μL)	150 - 500[7][8][9][10]	Decrease (Thrombocytopenia)
Neutrophils (x10 ³ /μL)	1.5 - 7.0[7][8][9][10]	Decrease (Neutropenia)
White Blood Cells (x10 ³ /μL)	4.0 - 15.0[7][8][9][10]	Decrease (Leukopenia)
Red Blood Cells (x10 ⁶ /μL)	4.5 - 7.5[7][8][9][10]	Potential mild decrease
Hemoglobin (g/dL)	10 - 16[7][8][9][10]	Potential mild decrease

Note: These are representative ranges and may vary based on the specific animal colony, age, and sex. It is crucial to establish baseline values for the study animals.

Hepatic Toxicities

Question 2: We have noted elevated liver enzymes (ALT, AST) in rats and cynomolgus monkeys treated with IMG936. What is the likely mechanism and how should we investigate this?

Answer: Hepatotoxicity is a frequently observed off-target toxicity for maytansinoid-based ADCs.[11][12][13] The liver plays a significant role in the clearance of ADCs and their

catabolites.[13] The cytotoxic payload, DM4, can be released in the liver and cause damage to hepatocytes. The mechanism is thought to involve the disruption of microtubules within hepatocytes, leading to cellular stress, apoptosis, and necrosis.[14][15][16]

Troubleshooting:

- **Comprehensive Liver Panel:** Monitor a full panel of liver function markers including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
- **Dose- and Time-Dependence:** Characterize the onset, duration, and dose-relationship of the liver enzyme elevations.
- **Histopathology:** Conduct a thorough histopathological examination of liver tissues to identify hepatocellular necrosis, apoptosis, inflammation, and any other morphological changes.
- **Mechanism of Injury:** Consider further mechanistic studies, such as investigating markers of oxidative stress or apoptosis (e.g., caspase-3 activation) in liver tissue.

Data Presentation: Representative Clinical Chemistry Parameters in Cynomolgus Monkeys

Parameter	Representative Baseline Range	Potential IMGC936-Induced Change
Alanine Aminotransferase (ALT) (U/L)	20 - 80[7][9][10][17]	Increase
Aspartate Aminotransferase (AST) (U/L)	20 - 70[7][9][10][17]	Increase
Alkaline Phosphatase (ALP) (U/L)	100 - 600[7][9][10][17]	Potential Increase
Total Bilirubin (mg/dL)	0.1 - 0.5[7][9][10][17]	Potential Increase

Note: Baseline ranges can vary. It is essential to use control groups and pre-dose measurements for comparison.

Ocular Toxicities

Question 3: Our preclinical study in rabbits is showing signs of corneal abnormalities. Is this related to IMGC936 and what should we be looking for?

Answer: Yes, ocular toxicities, particularly affecting the cornea, are a known class effect of maytansinoid ADCs, especially those with a DM4 payload.[\[18\]](#)[\[19\]](#) These are generally considered off-target toxicities and can occur even if the target antigen (ADAM9) is not expressed in the eye. The rabbit is a sensitive species for detecting these findings. The manifestations can include corneal epithelial changes, such as microcysts, haze, or opacities.
[\[19\]](#)

Troubleshooting:

- **Slit-Lamp Examinations:** Conduct regular and detailed ophthalmic examinations using a slit-lamp to detect and grade any corneal changes.
- **Scoring System:** Utilize a standardized scoring system for ocular irritation and corneal opacity to quantify the findings.[\[20\]](#)
- **Histopathology:** At necropsy, perform a detailed histopathological evaluation of the eyes, focusing on the cornea, conjunctiva, and other ocular structures.[\[21\]](#)[\[22\]](#)[\[23\]](#)
- **Reversibility:** If possible within the study design, include recovery groups to assess the reversibility of the ocular findings after cessation of treatment.

Data Presentation: Example Ocular Toxicity Scoring

Finding	Grade 0	Grade 1	Grade 2	Grade 3
Corneal Opacity	Normal	Faint Opacity	Translucent, Iris Visible	Opaque, Iris Not Visible
Conjunctival Redness	Normal	Mild Redness	Moderate Redness	Severe Redness
Iritis	Normal	Mild Iritis	Moderate Iritis	Severe Iritis

Adapted from standard ocular irritation scoring systems.[20]

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity

- Animal Model: Cynomolgus Monkey
- Blood Collection:
 - Collect 1-2 mL of whole blood from a peripheral vein into tubes containing K2-EDTA anticoagulant.
 - Sampling time points: Pre-dose (baseline), and at regular intervals post-dose (e.g., 24, 48, 72, 96, 168 hours) and weekly thereafter.
- Analysis:
 - Perform a complete blood count (CBC) using a validated automated hematology analyzer.
 - Key parameters to analyze: Platelet count, neutrophil count, white blood cell count, red blood cell count, and hemoglobin.
- Data Interpretation:
 - Compare post-dose values to individual baseline values and to the control group.
 - Calculate the percentage change from baseline for each animal.
 - Determine the nadir and time to recovery for affected parameters.

Protocol 2: Assessment of Hepatotoxicity

- Animal Model: Cynomolgus Monkey or Rat
- Blood Collection:
 - Collect 1-2 mL of whole blood into serum separator tubes.

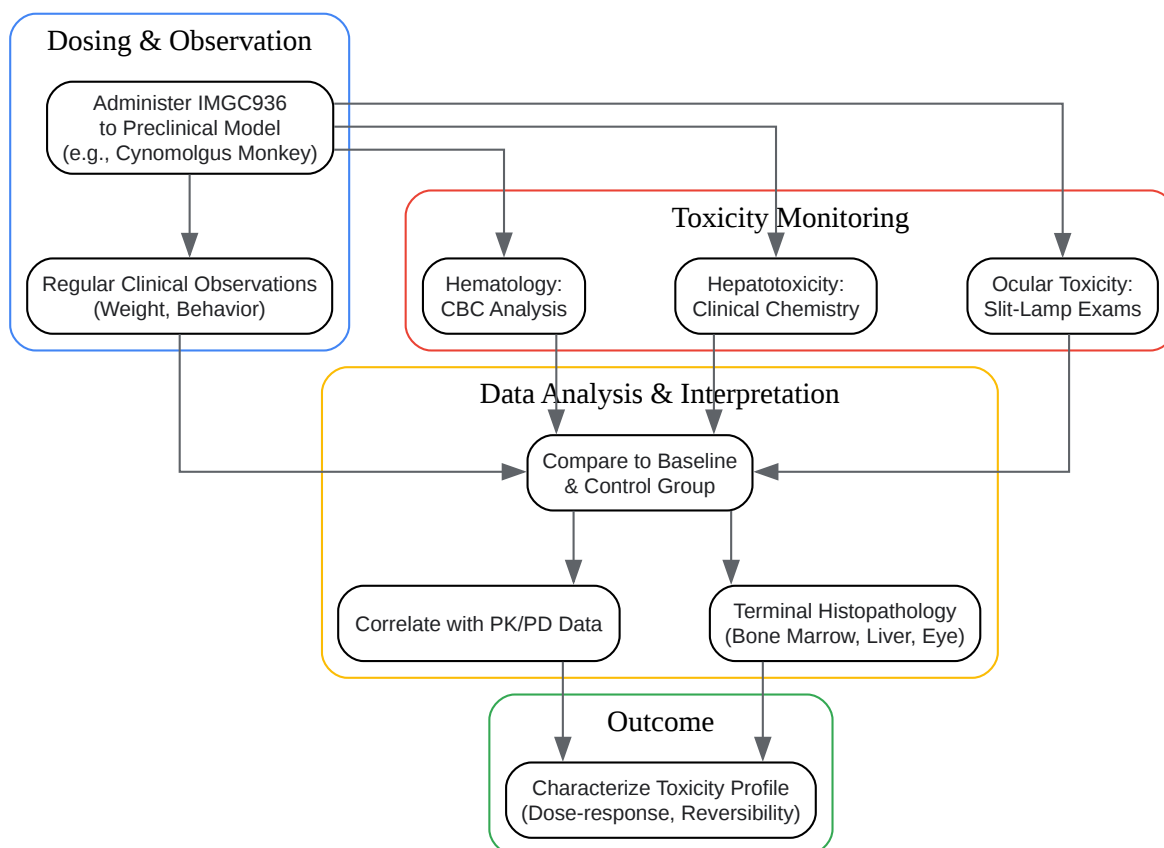
- Allow blood to clot, then centrifuge to separate serum.
- Sampling time points: Pre-dose (baseline), and at regular intervals post-dose (e.g., 24, 72, 168 hours) and weekly.
- Biochemical Analysis:
 - Use a validated clinical chemistry analyzer to measure ALT, AST, ALP, and total bilirubin.
- Histopathology (Terminal):
 - Collect liver tissue samples and fix in 10% neutral buffered formalin.
 - Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
 - A board-certified veterinary pathologist should evaluate the slides for evidence of hepatocellular injury.

Protocol 3: Evaluation of Ocular Toxicity

- Animal Model: Rabbit (e.g., New Zealand White)
- Ophthalmic Examinations:
 - Perform examinations pre-dose (baseline) and at regular intervals post-dose (e.g., daily for the first week, then weekly).
 - Use a slit-lamp biomicroscope to examine the cornea, conjunctiva, iris, and lens.
 - Record observations using a standardized scoring system.[\[20\]](#)
- Histopathology (Terminal):
 - Enucleate eyes and fix in Davidson's solution.
 - Process for paraffin embedding, sectioning, and H&E staining.
 - Examine all ocular structures, with a focus on the layers of the cornea.

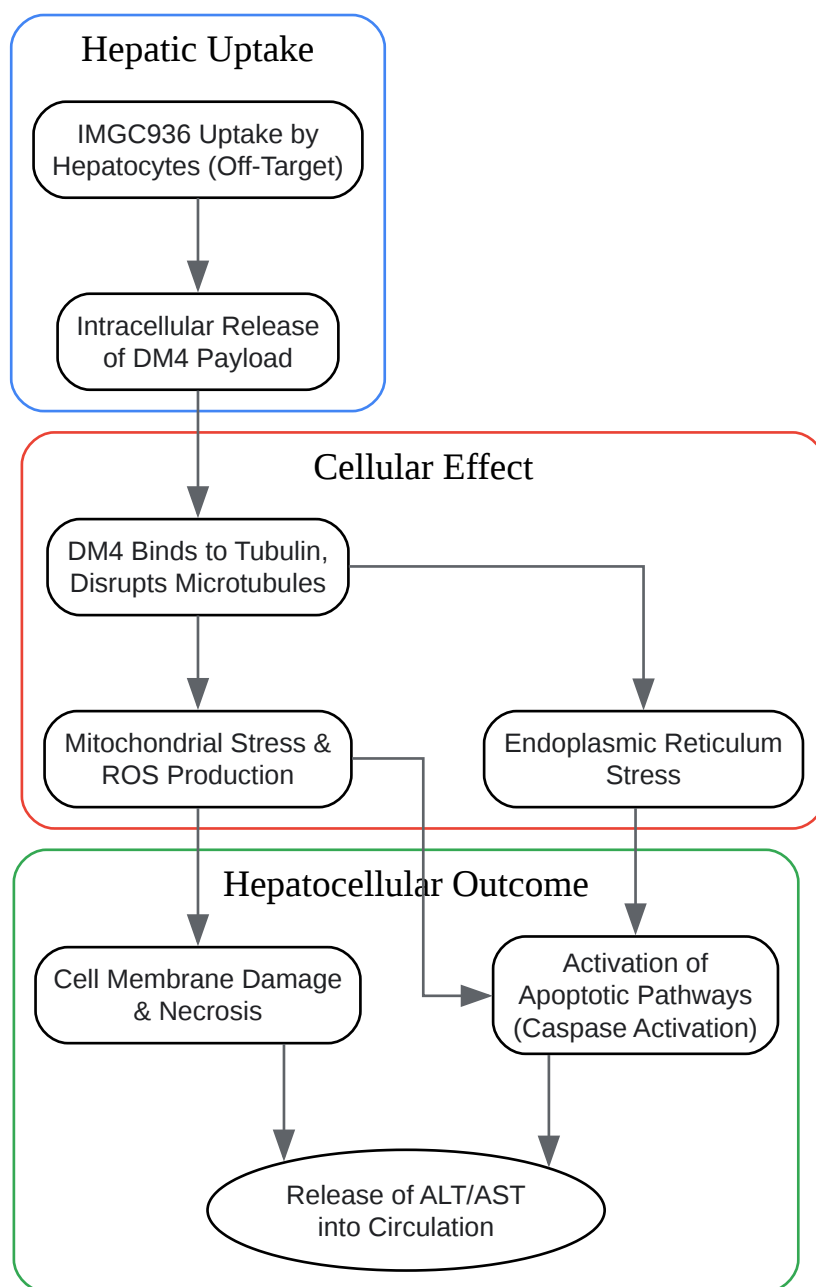
Visualizations

Signaling and Experimental Workflow Diagrams



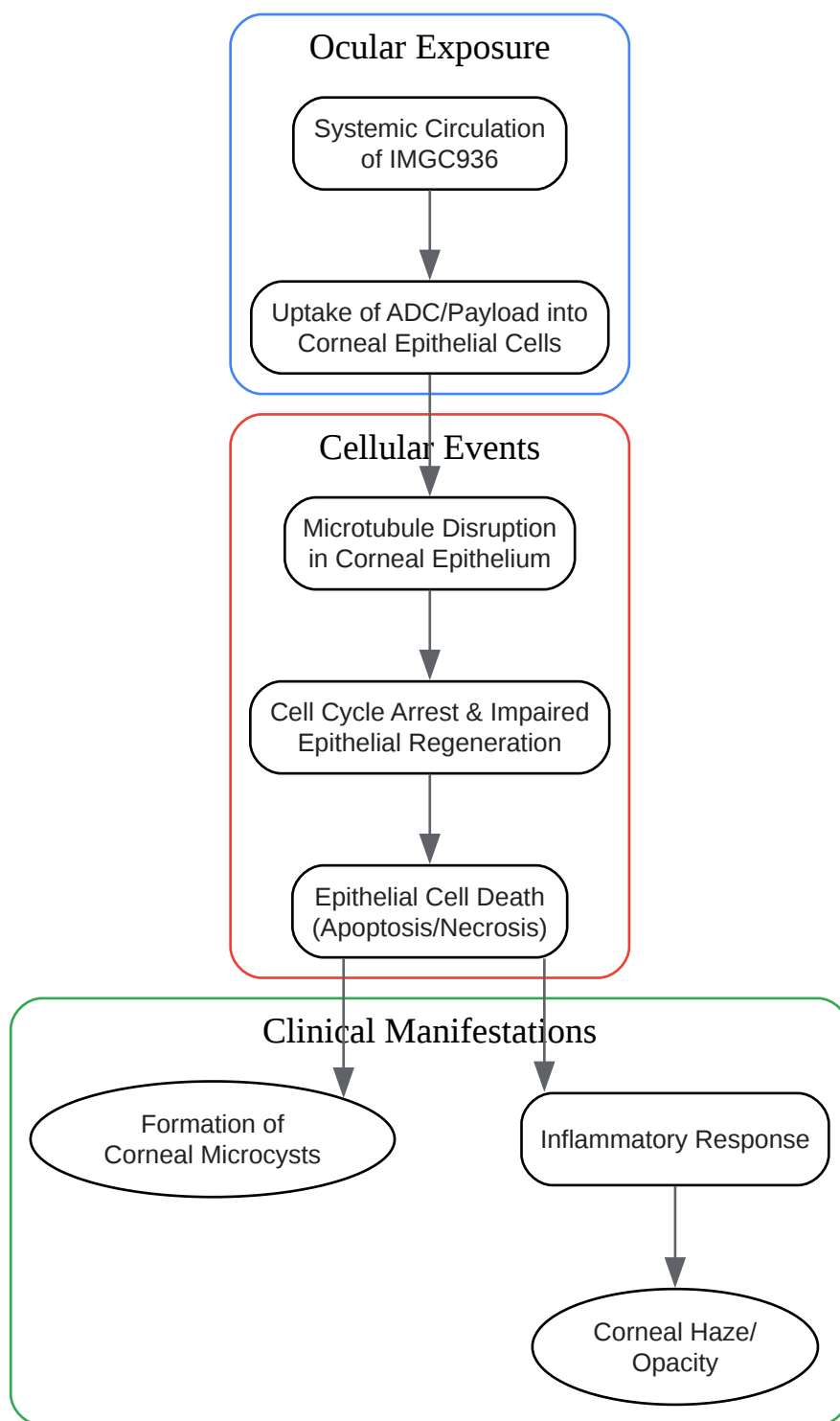
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Caption: Experimental workflow for monitoring IMGC936-related toxicities.



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Caption: Proposed pathway for maytansinoid-induced hepatotoxicity.



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Caption: Putative mechanism of maytansinoid-induced ocular toxicity.

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